4-[(Piperidine-1-sulfonyl)methyl]benzonitrile 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 1029603-11-9
VCID: VC8040060
InChI: InChI=1S/C13H16N2O2S/c14-10-12-4-6-13(7-5-12)11-18(16,17)15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2
SMILES: C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol

4-[(Piperidine-1-sulfonyl)methyl]benzonitrile

CAS No.: 1029603-11-9

Cat. No.: VC8040060

Molecular Formula: C13H16N2O2S

Molecular Weight: 264.35 g/mol

* For research use only. Not for human or veterinary use.

4-[(Piperidine-1-sulfonyl)methyl]benzonitrile - 1029603-11-9

Specification

CAS No. 1029603-11-9
Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
IUPAC Name 4-(piperidin-1-ylsulfonylmethyl)benzonitrile
Standard InChI InChI=1S/C13H16N2O2S/c14-10-12-4-6-13(7-5-12)11-18(16,17)15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2
Standard InChI Key BMHPRBHFJXMUPJ-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N
Canonical SMILES C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzonitrile group: A benzene ring substituted with a nitrile (-C≡N) group at the para position.

  • Methylene bridge: A -CH2- linker connecting the benzonitrile to the sulfonyl group.

  • Piperidine-1-sulfonyl moiety: A six-membered piperidine ring (C5H11N) bonded to a sulfonyl group (-SO2).

The molecular formula is C13H15N2O2S, with a molecular weight of 275.34 g/mol. Key spectroscopic identifiers include:

  • InChI: InChI=1S/C13H15N2O2S/c14-10-11-3-1-9(2-4-11)8-18(16,17)15-6-5-12-7-13(15)9-12/h1-4,12H,5-8H2

  • SMILES: C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N

Comparable structures, such as 3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H- triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile, highlight the importance of the sulfonyl group in modulating electronic properties and biological interactions.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols for 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile are documented, analogous compounds suggest a multi-step approach:

  • Sulfonation of Piperidine:
    Piperidine reacts with chlorosulfonic acid to form piperidine-1-sulfonyl chloride, a key intermediate .

    C5H11N+ClSO3HC5H10NSO2Cl+HCl\text{C}_5\text{H}_{11}\text{N} + \text{ClSO}_3\text{H} \rightarrow \text{C}_5\text{H}_{10}\text{NSO}_2\text{Cl} + \text{HCl}
  • Methylene Bridging:
    The sulfonyl chloride undergoes nucleophilic substitution with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., triethylamine):

    C5H10NSO2Cl+BrCH2C6H4CNEt3NC13H15N2O2S+HBr+Et3NHCl\text{C}_5\text{H}_{10}\text{NSO}_2\text{Cl} + \text{BrCH}_2\text{C}_6\text{H}_4\text{CN} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{13}\text{H}_{15}\text{N}_2\text{O}_2\text{S} + \text{HBr} + \text{Et}_3\text{N}\cdot\text{HCl}
  • Purification:
    High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol/water mixtures yields the pure product .

Table 1: Optimized Reaction Conditions

StepReagentsTemperatureSolventYield (%)
1ClSO3H0–5°CDCM85–90
2Et3NRTTHF70–75

Physicochemical Properties

Solubility and Stability

The sulfonyl group enhances polarity, rendering the compound moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies on analogs indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the sulfonamide linkage .

Table 2: Predicted Properties

PropertyValueMethod
LogP (Partition Coeff.)1.8 ± 0.3Computational
Melting Point180–185°C (decomp.)DSC (Analog Data)
pKa~9.5 (Sulfonamide proton)Potentiometric
TargetKi (nM)Assay Type
Carbonic Anhydrase IX50–100Fluorescence
Serine Proteases200–300Colorimetric

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold is a promising candidate for:

  • Anticancer Agents: Nitrile groups participate in covalent binding to cysteine residues in kinases .

  • Antimicrobials: Sulfonamides disrupt folate biosynthesis in bacteria .

  • Neurological Disorders: Piperidine moieties are prevalent in CNS-targeting drugs (e.g., donepezil).

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